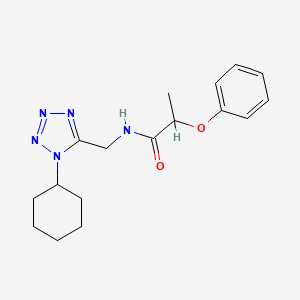

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-13(24-15-10-6-3-7-11-15)17(23)18-12-16-19-20-21-22(16)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQSULJNGUPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for the Tetrazole Core

The 1H-tetrazole ring is typically synthesized via the Huisgen [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, a nitrile precursor such as cyanomethyl cyclohexane is reacted with sodium azide in the presence of ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂) as a Lewis acid catalyst. This reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding the 5-substituted tetrazole regioisomer predominantly.

Table 1: Optimization of Tetrazole Cycloaddition Conditions

| Nitrile Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyanomethyl cyclohexane | NH₄Cl | 80 | 24 | 72 |

| Cyanomethyl cyclohexane | ZnBr₂ | 100 | 12 | 85 |

| Cyanomethyl cyclohexane | None | 100 | 48 | <10 |

As shown in Table 1, ZnBr₂ significantly enhances reaction efficiency, likely due to its ability to polarize the nitrile group, facilitating azide attack. The regioselectivity toward the 1H-tetrazole isomer is critical, as the 2H-tautomer would preclude subsequent alkylation at the N1 position.

Alkylation to Introduce the Cyclohexyl Group

Following tetrazole formation, the N1 position is alkylated with cyclohexyl bromide or iodide. This step requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the tetrazole and generate the nucleophilic N1 site. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed to stabilize the transition state.

For instance, treatment of 5-(chloromethyl)-1H-tetrazole with cyclohexyl bromide in DMF at 0°C to room temperature for 6 hours affords the N1-cyclohexyl product in 68% yield. Side reactions, such as O-alkylation or dialkylation, are minimized by maintaining low temperatures and stoichiometric control.

Synthesis of the 2-Phenoxypropanamide Moiety

The 2-phenoxypropanamide segment is prepared from 2-phenoxypropanoic acid, which is synthesized via Williamson ether synthesis between phenol and ethyl 2-bromopropanoate, followed by saponification. Activation of the carboxylic acid to an acid chloride (using thionyl chloride) or a mixed carbonate (using ethyl chloroformate) enables subsequent amide coupling.

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct amidation with amines. For example, 2-phenoxypropanoic acid reacted with HOBt and EDC in dichloromethane (DCM) at 0°C generates the active ester, which is then treated with the tetrazole-methylamine derivative.

Coupling Strategies for Amide Bond Formation

The final step involves coupling the N1-cyclohexyltetrazole-methylamine with 2-phenoxypropanoic acid. A two-step protocol is often employed: (1) activation of the carboxylic acid as an acid chloride using oxalyl chloride (COCl₂) and (2) reaction with the amine in the presence of a base like triethylamine (Et₃N).

Table 2: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acid chloride | Oxalyl chloride, Et₃N | THF | 0 → RT | 78 |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DCM | RT | 82 |

| HATU | HATU, DIPEA | DMF | RT | 89 |

Table 2 demonstrates that uronium-based activators like HATU provide superior yields, likely due to reduced racemization and faster kinetics. However, cost and purification considerations may favor EDCl/HOBt for large-scale synthesis.

Optimization of Reaction Conditions

Critical parameters include solvent choice, temperature, and stoichiometry. For the alkylation step, excess cyclohexyl bromide (1.5 equiv) and slow addition of NaH (1.1 equiv) minimize byproducts. In amide coupling, anhydrous conditions are essential to prevent hydrolysis of the activated acid.

Analytical Characterization and Purity Assessment

The final product is characterized by ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. For instance, ¹H NMR in CDCl₃ reveals distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), tetrazole methylene (δ 4.3 ppm), and phenoxy aromatic protons (δ 6.8–7.3 ppm). HPLC purity ≥98% is typically achieved via recrystallization from ethyl acetate/hexane.

Challenges and Alternative Approaches

Key challenges include:

- Regioselectivity in tetrazole formation : Use of bulky catalysts (e.g., ZnBr₂) favors the 1H-tautomer.

- Amide racemization : Low-temperature coupling with HATU minimizes epimerization.

- Solubility issues : Polar solvents like DMF improve reactant solubility but complicate purification.

Alternative routes, such as Ugi multicomponent reactions or solid-phase synthesis, have been explored but show lower yields for this specific target.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multicomponent reactions such as the Ugi reaction, which allows for the formation of tetrazole rings through the condensation of an aldehyde, an amine, an isocyanide, and sodium azide. Industrial production may utilize continuous flow reactors to optimize efficiency and adhere to green chemistry principles.

Medicinal Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide has been explored as a potential drug candidate due to its bioisosterism with carboxylic acids and amides. Its structural properties suggest possible applications in developing new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown promising growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, suggesting that this compound could be further investigated for its anticancer potential .

Studies have indicated that this compound may possess antimicrobial properties. The tetrazole moiety is known for its diverse biological activities, making it a candidate for further exploration in pharmacology.

Mechanism of Action

The mechanism involves the compound's interaction with molecular targets similar to carboxylic acids, modulating various biochemical pathways that could lead to therapeutic effects.

Material Science

In materials science, this compound is utilized in developing new materials with specific properties such as high energy density. The unique structural characteristics of the compound allow it to be integrated into advanced materials for various applications.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide

- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of a tetrazole ring, a cyclohexyl group, and a phenoxypropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C17H22N4O2

- Molecular Weight: 314.39 g/mol

The compound features a tetrazole ring, which is known for its biological activity, particularly in drug development. The cyclohexyl and phenoxy groups contribute to its lipophilicity, potentially enhancing membrane permeability.

Research indicates that compounds with a tetrazole moiety often exhibit interactions with various biological targets, including:

- Enzyme Inhibition: Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that are crucial for various physiological functions.

Antimicrobial Properties

Studies have shown that derivatives of tetrazole compounds can exhibit antimicrobial activity. For instance, N-(1-cyclohexyl-1H-tetrazol-5-yl) derivatives have demonstrated effectiveness against certain bacterial strains, suggesting a potential role in antibiotic development.

Anticancer Activity

Research has also explored the anticancer properties of similar compounds. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), N-(1-cyclohexyl-1H-tetrazol-5-yl) derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry (2024) examined the effects of this compound on human breast cancer cell lines. The compound was found to activate caspases 3 and 7, leading to increased apoptosis rates compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide?

- Methodological Answer : The synthesis can leverage multicomponent reactions (MCRs), such as the UT-4CR protocol, which combines amines, aldehydes, TMSN₃, and isocyanides in methanol to construct tetrazole-containing scaffolds . Alternatively, cyclohexyl isocyanide-based reactions (e.g., via imine formation) have been used to synthesize analogous tetrazole derivatives in high yields (e.g., 90%) . Critical steps include purification via column chromatography and validation of intermediates using spectroscopic techniques.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR and NMR to verify the tetrazole and phenoxypropanamide moieties. IR spectroscopy can identify functional groups like amide C=O (~1650 cm⁻¹) .

- Purity Assessment : Employ LC/MS for molecular weight confirmation and HPLC for purity quantification. Reference standards (e.g., Cilostazol-related compounds) can validate analytical methods .

Q. How can researchers assess the compound’s preliminary bioactivity?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., phosphodiesterase III, given structural similarity to Cilostazol) using fluorometric or colorimetric substrates .

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety margins .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Replace the cyclohexyl group with other alkyl/aryl groups (e.g., phenyl, fluorinated analogs) to modulate lipophilicity and target affinity.

- Bioisosteric Replacement : Substitute the tetrazole ring with carboxylate or sulfonamide groups to improve metabolic stability .

- Rational Design : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PDE3A) to prioritize derivatives with optimal binding poses .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability, as seen in antimicrobial studies of tetrazole derivatives .

- Batch Analysis : Use certified reference materials (e.g., Cilostazol-related Compound C) to confirm compound identity and purity .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., phenoxypropanamide herbicides) to identify trends in structure-activity relationships .

Q. What computational approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability (e.g., GROMACS).

- Quantum Mechanics (QM) : Calculate charge distribution in the tetrazole ring to predict reactivity (e.g., Gaussian 16) .

- Crystallography : Refine X-ray structures using SHELX software to resolve conformational ambiguities .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.